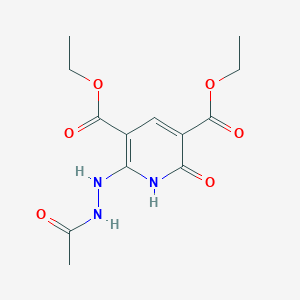

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the use of base-catalyzed reactions with dimethyl oxalate . The reaction of 4-methyl-6,7-dihydroxycoumarin with triflic anhydride (Tf 2 O) in the presence of Et 3 N has been reported to afford bis(triflate) .Chemical Reactions Analysis

The Malonic Ester Synthesis is a common reaction involving compounds similar to “Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate”. This process involves deprotonation of the ester to form an enolate, SN2 of the enolate upon an alkyl halide, forming a new C-C bond, acidic hydrolysis of the ester to give a carboxylic acid, decarboxylation of the carboxylic acid to give an enol, and tautomerization of the resulting enol to a carboxylic acid .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Diethyl 6-(2-acetylhydrazino)-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate, as an intermediate in chemical synthesis, has been involved in various reactions and transformations. The compound's reactivity has been explored in the context of hydrolysis and its potential tautomerism between enamine and ketimine forms, elucidating the pathways it may undergo when interacting with other chemical entities (Iwanami et al., 1964). Its applications span across dye, medicine, and pesticide industries, signifying its role as a crucial organic intermediate. Despite its extensive use, existing production methodologies pose challenges like low yield, high cost, and environmental concerns, urging the development of more efficient synthesis methods (Hunsheng & Heng, 2014).

Role in Heterocyclic Chemistry

The compound also finds significance in heterocyclic chemistry, where it serves as a precursor or an intermediary in synthesizing various heterocyclic structures. These structures are central to developing pharmaceuticals and other chemical entities with potential biological activities. For instance, the synthesis of pyridinedicarboxylic acid derivatives and their subsequent reactions have been a subject of interest, uncovering pathways to novel compounds and exploring their chemical behavior under different conditions (Balogh et al., 1986).

Biological Activities and Applications

Furthermore, the compound's derivatives have exhibited biological activities, including analgesic effects, highlighting its potential in drug discovery and pharmaceutical applications. The synthesis of these derivatives, their pharmacological evaluation, and the exploration of their biological effects underscore the compound's relevance in medicinal chemistry (Kulakov et al., 2017).

Propiedades

IUPAC Name |

diethyl 2-(2-acetylhydrazinyl)-6-oxo-1H-pyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O6/c1-4-21-12(19)8-6-9(13(20)22-5-2)11(18)14-10(8)16-15-7(3)17/h6H,4-5H2,1-3H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYAZUUNMVSOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(NC1=O)NNC(=O)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-1-{[2-(1-naphthylamino)-1,3-thiazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B2588518.png)

![2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2588524.png)